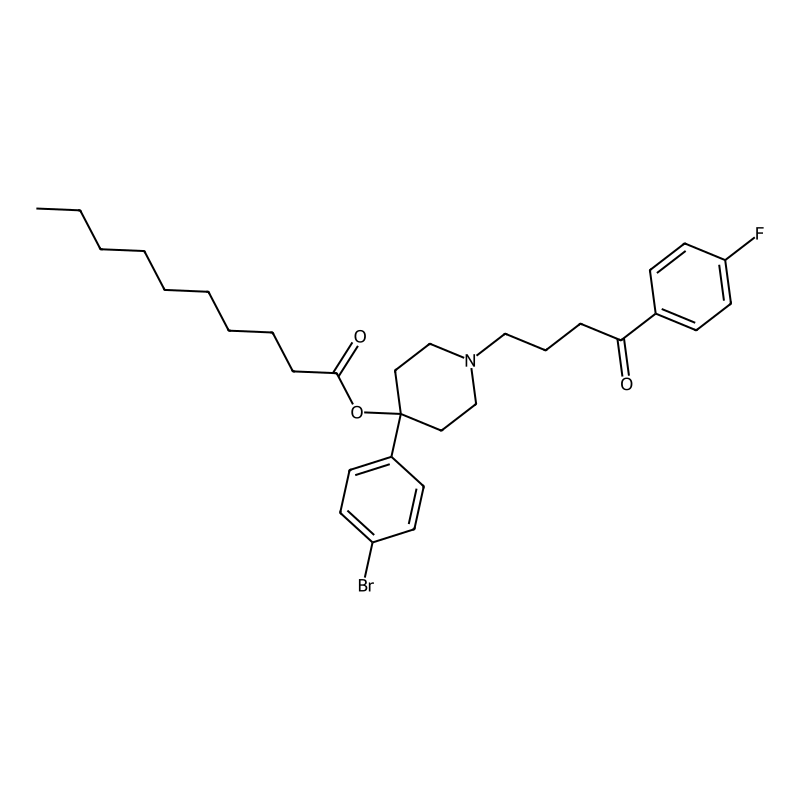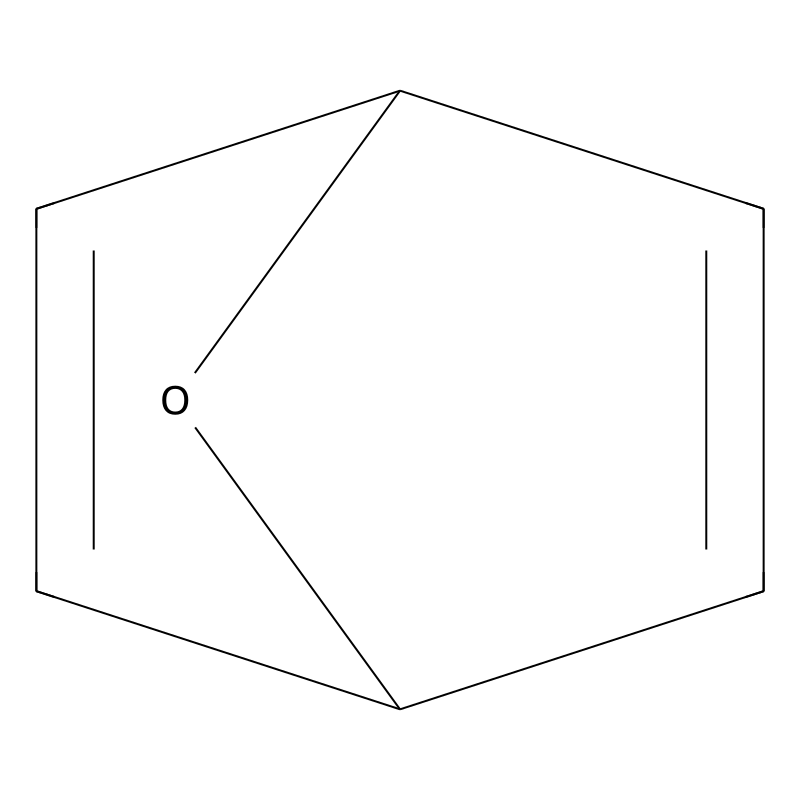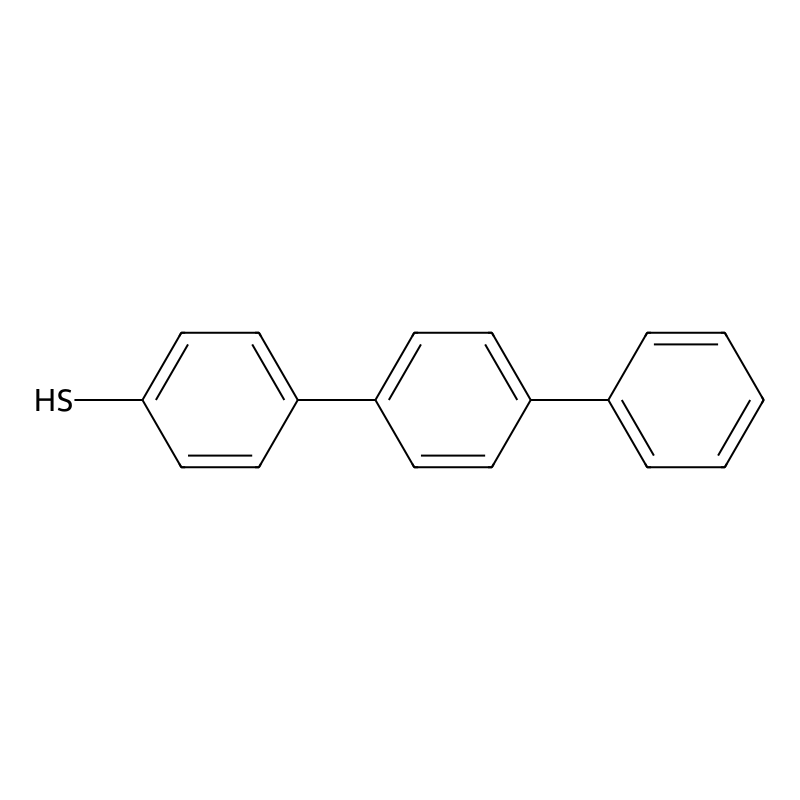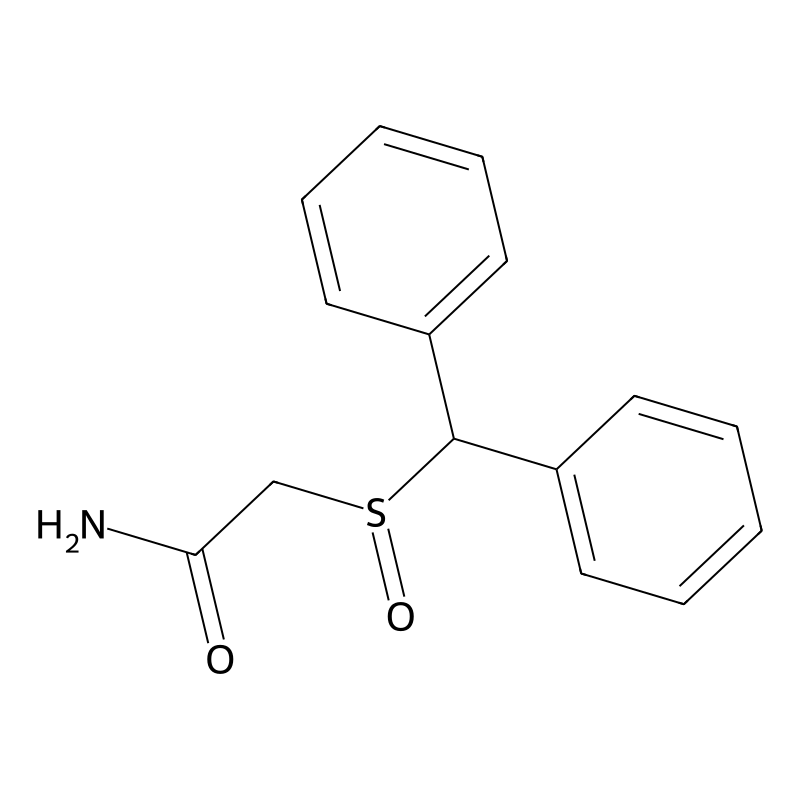Bromperidol decanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Bromperidol decanoate is a long-acting antipsychotic medication classified as a typical antipsychotic. It is an ester derivative of bromperidol, designed for intramuscular injection and administered typically every four weeks. The compound is marketed under various brand names, including Bromidol Depot, Bromodol Decanoato, and Impromen Decanoas. Its chemical formula is , with a molar mass of approximately 574.575 g/mol .
Bromperidol decanoate acts as a prodrug, and its therapeutic effect is through its active metabolite, bromperidol. Bromperidol is a dopamine D2 receptor antagonist, primarily blocking dopamine D2 receptors in the mesolimbic pathway of the brain. This pathway is implicated in psychosis, and blocking these receptors helps alleviate psychotic symptoms.
Bromperidol decanoate is generally well-tolerated, but common side effects include extrapyramidal symptoms (movement disorders), sedation, and weight gain.
- Extrapyramidal symptoms: These can be managed with anticholinergic medications.
- Sedation: May impair coordination and increase the risk of falls.
- Weight gain: This can be a significant concern for long-term use.
Serious but rare side effects include tardive dyskinesia (involuntary movements) and neuroleptic malignant syndrome (a life-threatening condition characterized by fever, muscle rigidity, and altered mental state).
Data on specific toxicity:
- Lethal dose (LD50) data for bromperidol decanoate is not readily available.
Safety precautions:
- Bromperidol decanoate should be used with caution in individuals with a history of movement disorders, heart rhythm problems, or seizures.
- It is not recommended for use in pregnant or breastfeeding women.
Efficacy and tolerability
Studies have investigated the effectiveness of bromperidol decanoate compared to other antipsychotics, particularly in maintaining symptom control and preventing relapse in patients with schizophrenia. These studies assess factors like positive and negative symptom reduction, relapse rates, and side effects associated with the medication [].
Dosage optimization
Research has explored the optimal dosing strategies for bromperidol decanoate. This includes determining the most effective initial and maintenance doses, as well as injection frequency, to achieve optimal therapeutic effects while minimizing side effects [].
Long-term management
Due to its long-acting nature, bromperidol decanoate offers potential benefits for long-term management of schizophrenia. Research has examined its effectiveness in improving medication adherence and reducing hospitalizations compared to oral antipsychotics [].
Comparison with other long-acting injectables
Studies have compared bromperidol decanoate with other long-acting injectable antipsychotics, such as haloperidol decanoate and paliperidone palmitate. These studies evaluate factors like efficacy, side effect profiles, and patient preference [].
Bromperidol decanoate undergoes hydrolysis in vivo to release bromperidol, which is the active moiety responsible for its antipsychotic effects. The ester bond between bromperidol and decanoic acid is cleaved by enzymatic action, primarily through esterases present in the body, leading to the release of bromperidol and decanoic acid .
As an antipsychotic agent, bromperidol decanoate exerts its effects primarily through antagonism of dopamine D2 receptors in the central nervous system. This action helps alleviate symptoms associated with psychotic disorders such as schizophrenia. Additionally, it may influence other neurotransmitter systems, including serotonin receptors, contributing to its therapeutic profile. The long-acting formulation allows for sustained plasma levels of the active drug, enhancing patient compliance and therapeutic outcomes .
The synthesis of bromperidol decanoate typically involves the esterification of bromperidol with decanoic acid. This can be achieved through various methods, including:
- Direct Esterification: Reacting bromperidol with decanoic acid in the presence of a catalyst (such as sulfuric acid) under reflux conditions.
- Transesterification: Using an alcohol (like methanol or ethanol) to react with a decanoate derivative, followed by purification steps to isolate bromperidol decanoate.
Both methods require careful control of reaction conditions to ensure high yield and purity of the final product .
Bromperidol decanoate is primarily used in the treatment of schizophrenia and other psychotic disorders. Its long-acting formulation makes it particularly useful for patients who may have difficulty adhering to daily medication regimens. It can also be employed in managing acute psychotic episodes and for patients requiring stabilization over extended periods .
Studies have shown that bromperidol decanoate can interact with other medications metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Co-administration with drugs that inhibit or induce these enzymes may alter the plasma levels of bromperidol, necessitating careful monitoring and dosage adjustments. Additionally, combining bromperidol with other central nervous system depressants can enhance sedative effects .
Bromperidol decanoate shares structural and functional similarities with several other long-acting antipsychotic medications. Below is a comparison table highlighting its uniqueness among similar compounds:
| Compound Name | Chemical Formula | Administration Route | Molar Mass (g/mol) | Unique Features |
|---|---|---|---|---|
| Bromperidol decanoate | Intramuscular | 574.575 | Ester prodrug; long-acting | |
| Haloperidol decanoate | Intramuscular | 421.8 | Older typical antipsychotic | |
| Fluphenazine decanoate | Intramuscular | 426.9 | Trifluoromethyl group; high potency | |
| Clopentixol decanoate | Intramuscular | 360.9 | Contains thioxanthene structure | |
| Zuclopentixol decanoate | Intramuscular | 360.9 | Related to clopentixol; similar effects |
Bromperidol decanoate's unique structure as an ester prodrug allows for prolonged release and lower frequency of administration compared to some traditional antipsychotics .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (87.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H336 (87.5%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361 (12.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]
Pictograms


Irritant;Health Hazard
Other CAS
Wikipedia
Dates
2: Spanarello S, La Ferla T. The pharmacokinetics of long-acting antipsychotic medications. Curr Clin Pharmacol. 2014;9(3):310-7. Review. PubMed PMID: 23343447.
3: Smeraldi E, Cocconcelli C, Canova L, Faravelli C, Marchetti FP, Mariani G, Rapisarda V. [Bromperidol decanoate in the residual phase of schizophrenia]. Minerva Psichiatr. 1996 Mar;37(1):39-44. Italian. PubMed PMID: 8926856.
4: Purgato M, Adams CE. Bromperidol decanoate (depot) for schizophrenia. Cochrane Database Syst Rev. 2011 Sep 7;(9):CD001719. doi: 10.1002/14651858.CD001719.pub3. Review. Update in: Cochrane Database Syst Rev. 2012;11:CD001719. PubMed PMID: 21901678.
5: Wong D, Adams CE, David A, Quraishi SN. Depot bromperidol decanoate for schizophrenia. Cochrane Database Syst Rev. 2004;(3):CD001719. Review. Update in: Cochrane Database Syst Rev. 2011;(9):CD001719. PubMed PMID: 15266450.
6: Gopal S, Berwaerts J, Nuamah I, Akhras K, Coppola D, Daly E, Hough D, Palumbo J. Number needed to treat and number needed to harm with paliperidone palmitate relative to long-acting haloperidol, bromperidol, and fluphenazine decanoate for treatment of patients with schizophrenia. Neuropsychiatr Dis Treat. 2011;7:93-101. doi: 10.2147/NDT.S17177. Epub 2011 Mar 8. PubMed PMID: 21552311; PubMed Central PMCID: PMC3083982.
7: Quraishi S, David A, Adams CE. Depot bromperidol decanoate for schizophrenia. Cochrane Database Syst Rev. 2000;(2):CD001719. Review. Update in: Cochrane Database Syst Rev. 2004;(3):CD001719. PubMed PMID: 10796447.
8: Suárez Richards M. [Chronic treatment of schizophrenia with injectable bromperidol decanoate]. Acta Psiquiatr Psicol Am Lat. 1985 Sep;31(3):222-8. Spanish. PubMed PMID: 2870608.
9: McLaren S, Cookson JC, Silverstone T. Positive and negative symptoms, depression and social disability in chronic schizophrenia: a comparative trial of bromperidol and fluphenazine decanoates. Int Clin Psychopharmacol. 1992 Nov;7(2):67-72. PubMed PMID: 1487623.
10: Levi Minzi A, Laviani M. [Evaluation of effectiveness and tolerance of the long-term treatment with bromoperidol decanoate in psychotic disorders]. Minerva Psichiatr. 1992 Jan-Mar;33(1):51-5. Italian. PubMed PMID: 1406161.








